(E)-ethyl 2-cyano-3-(2-ethyl-2-methyltetrahydro-2H-pyran-4-yl)acrylate
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Overview
Description
(E)-Ethyl 2-cyano-3-(2-ethyl-2-methyltetrahydro-2H-pyran-4-yl)acrylate is an organic compound characterized by its unique structure, which includes a cyano group, an acrylate moiety, and a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-ethyl 2-cyano-3-(2-ethyl-2-methyltetrahydro-2H-pyran-4-yl)acrylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethyl cyanoacetate and 2-ethyl-2-methyltetrahydro-2H-pyran-4-carbaldehyde.
Condensation Reaction: The key step involves a Knoevenagel condensation reaction between ethyl cyanoacetate and the aldehyde. This reaction is usually catalyzed by a base such as piperidine or pyridine.
Reaction Conditions: The reaction is typically carried out in a solvent like ethanol or methanol at a temperature range of 50-70°C. The reaction mixture is stirred for several hours until the desired product is formed.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions: (E)-Ethyl 2-cyano-3-(2-ethyl-2-methyltetrahydro-2H-pyran-4-yl)acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The acrylate moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.
Major Products:
Oxidation Products: Oxo derivatives with altered functional groups.
Reduction Products: Amines or other reduced forms of the original compound.
Substitution Products: Compounds with new substituents replacing the acrylate moiety.
Scientific Research Applications
(E)-Ethyl 2-cyano-3-(2-ethyl-2-methyltetrahydro-2H-pyran-4-yl)acrylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of (E)-ethyl 2-cyano-3-(2-ethyl-2-methyltetrahydro-2H-pyran-4-yl)acrylate depends on its specific application:
Molecular Targets: In biological systems, it may interact with enzymes or receptors, modulating their activity.
Pathways Involved: The compound can influence various biochemical pathways, leading to desired therapeutic effects or material properties.
Comparison with Similar Compounds
(E)-Ethyl 2-cyano-3-(2-methyltetrahydro-2H-pyran-4-yl)acrylate: Lacks the ethyl group at the 2-position of the tetrahydropyran ring.
(E)-Ethyl 2-cyano-3-(2-ethyl-2-methyltetrahydro-2H-pyran-4-yl)butyrate: Contains a butyrate moiety instead of an acrylate moiety.
Properties
IUPAC Name |
ethyl (E)-2-cyano-3-(2-ethyl-2-methyloxan-4-yl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-4-14(3)9-11(6-7-18-14)8-12(10-15)13(16)17-5-2/h8,11H,4-7,9H2,1-3H3/b12-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHTREOJLLJWTIG-XYOKQWHBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC(CCO1)C=C(C#N)C(=O)OCC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1(CC(CCO1)/C=C(\C#N)/C(=O)OCC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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